2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole
CAS No.: 1344684-79-2
Cat. No.: VC13683385
Molecular Formula: C8H5ClFNOS
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1344684-79-2 |
---|---|
Molecular Formula | C8H5ClFNOS |
Molecular Weight | 217.65 g/mol |
IUPAC Name | 2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole |
Standard InChI | InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3 |
Standard InChI Key | YFOKOXIRXBOQGF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)N=C(S2)Cl)F |
Canonical SMILES | COC1=C(C=C2C(=C1)N=C(S2)Cl)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole scaffold—a benzene ring fused to a thiazole ring—with three functional groups:
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Chloro (-Cl) at position 2, enhancing electrophilicity and binding affinity to biomolecular targets.
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Fluoro (-F) at position 6, improving metabolic stability and lipophilicity.
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Methoxy (-OCH) at position 5, influencing solubility and electronic effects .
The SMILES notation and InChI Key provide precise descriptors for computational modeling .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 217.65 g/mol | |
Density | 1.6–1.7 g/cm³ | |
Boiling Point | 351.9–396.3 °C (estimated) | |
Solubility | Organic solvents (e.g., DMSO) |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 750 cm (C-Cl stretch), 1,240 cm (C-F stretch), and 1,050 cm (C-O-C stretch) confirm substituent presence .
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NMR: NMR signals at δ 3.85 ppm (methoxy -OCH) and δ 7.2–8.1 ppm (aromatic protons) align with the benzothiazole framework .
Synthesis and Derivative Development
Synthetic Routes
The compound is synthesized via chlorination of 2-amino-6-fluoro-5-methoxybenzothiazole using phosphorus oxychloride (POCl) under reflux conditions . Alternative methods include:
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Nucleophilic Aromatic Substitution: Introducing fluorine via diazotization and Balz-Schiemann reaction .
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Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >80% .
Table 2: Optimization of Synthesis Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Temperature | 110–120 °C | 85–90 |
Solvent | Toluene | 88 |
Catalyst | None | - |
Retrosynthetic Analysis
Retrosynthetic strategies suggest feasible precursors such as 5-methoxy-2-nitrobenzothiazole, which undergoes halogenation and reduction steps .
Biological Activities and Mechanisms
Antimicrobial and Antitubercular Effects
Derivatives of 2-chloro-6-fluoro-5-methoxybenzothiazole show broad-spectrum activity:
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Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Mycobacterium tuberculosis H37Rv .
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Synergy with rifampicin, reducing bacterial load by 2–3 log units in murine models .
Table 3: In Vitro Antimicrobial Activity
Anti-Inflammatory Properties
The methoxy group enhances interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E (PGE) synthesis by 60–70% at 10 µM .
Applications in Drug Development
Pharmacokinetic Profiling
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Lipophilicity (LogP): 3.10–3.36, favoring blood-brain barrier penetration .
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Metabolic Stability: Resistance to CYP450-mediated oxidation due to electron-withdrawing fluoro and chloro groups .
Targeted Therapies
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Oncology: Hybrid molecules combining benzothiazole with oxadiazole show enhanced DNA intercalation .
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Infectious Diseases: Derivatives inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis .
Parameter | Value |
---|---|
LD (oral, rat) | >2,000 mg/kg |
Flash Point | 193.4 °C |
Storage Temperature | 2–8 °C |
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